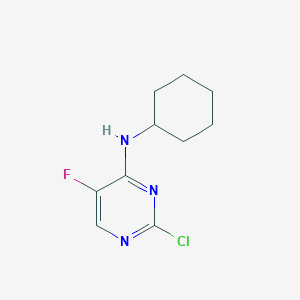

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine

Übersicht

Beschreibung

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C10H13ClFN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with cyclohexylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Starting Materials: 2-chloro-5-fluoropyrimidine and cyclohexylamine.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours.

Product Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential as:

- Anticancer Agents : This compound has shown efficacy in inhibiting cyclin-dependent kinases (CDK4 and CDK6), which are crucial in cell cycle regulation. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapeutics.

- Antiviral Compounds : Some derivatives have demonstrated activity against viral infections by interfering with viral replication mechanisms.

Chemical Biology

In chemical biology, this compound is utilized to explore structure-activity relationships (SAR) among pyrimidine derivatives. Researchers investigate how modifications to the molecule affect its biological activity, particularly its binding affinity to target proteins such as kinases.

Material Science

The compound can also be applied in material science for developing new materials with specific properties, such as enhanced chemical resistance in coatings or polymers. Its unique chemical structure allows for functionalization that can lead to materials suitable for various industrial applications.

Case Studies and Research Findings

Research studies have highlighted the efficacy of this compound in various cancer models. For instance:

- Anticancer Efficacy : A study indicated significant antiproliferative effects on human cancer cell lines, with IC50 values demonstrating superior effectiveness compared to traditional chemotherapeutics like 5-Fluorouracil.

- Mechanistic Insights : In vitro assays revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase, promoting apoptosis through caspase activation pathways.

Wirkmechanismus

The mechanism of action of 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-5-fluoropyrimidine

- 2-chloro-N-cyclohexylpyrimidin-4-amine

- 5-fluoro-N-cyclohexylpyrimidin-4-amine

Uniqueness

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which imparts distinct electronic properties. The cyclohexyl group enhances its lipophilicity, making it more suitable for certain biological applications compared to its analogs.

Biologische Aktivität

2-Chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and a fluorine atom, along with a cyclohexyl group. Its molecular formula is C₁₁H₁₄ClF N₄, and it has a molecular weight of approximately 240.7 g/mol. The presence of halogen substituents suggests potential for diverse biological interactions.

While specific mechanisms for this compound are not extensively documented, compounds with similar structures often act as enzyme inhibitors or modulators. They may interact with key biological targets such as kinases or enzymes involved in nucleic acid synthesis, potentially leading to anticancer or antimicrobial effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that fluoropyrimidine derivatives can inhibit cell proliferation in human cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15 | Inhibition of DNA synthesis |

| A549 (Lung Cancer) | 12 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

There is emerging evidence that the compound may possess antimicrobial properties. Studies have indicated that pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

Case Studies

A notable case study involved the evaluation of a series of fluoropyrimidine derivatives, including this compound, for their anticancer properties. The study utilized various cancer cell lines to assess cytotoxicity and mechanism of action. Results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells, supporting the compound's potential as an anticancer agent.

Research Findings

Research has highlighted several key findings regarding the biological activity of similar compounds:

- Cytotoxicity: Fluorinated pyrimidines have shown enhanced cytotoxicity compared to their non-fluorinated counterparts.

- Selectivity: Certain derivatives exhibit selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.

- Combination Therapies: There is potential for using these compounds in combination with existing chemotherapeutics to enhance efficacy and overcome resistance mechanisms.

Eigenschaften

IUPAC Name |

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWGJIJIONAZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324625 | |

| Record name | 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669206 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

28942-84-9 | |

| Record name | 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.